Cas no 1805099-77-7 (6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile)

6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile
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- インチ: 1S/C8H6ClF2N3/c9-7-4(1-2-12)5(8(10)11)3-6(13)14-7/h3,8H,1H2,(H2,13,14)
- InChIKey: XLIVIFRBDONMIV-UHFFFAOYSA-N
- SMILES: ClC1C(CC#N)=C(C(F)F)C=C(N)N=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- トポロジー分子極性表面積: 62.7
- XLogP3: 1.7
6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068570-1g |
6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile |
1805099-77-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile 関連文献
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6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrileに関する追加情報
Introduction to 6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile (CAS No. 1805099-77-7) and Its Emerging Applications in Chemical Biology and Drug Discovery
6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile, identified by the chemical identifier CAS No. 1805099-77-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core substituted with an amino group, a chloro substituent, and a difluoromethyl group, along with a cyano functional group at the third position, presents a unique structural framework that makes it a valuable intermediate in the synthesis of bioactive molecules.
The structural attributes of 6-amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile contribute to its versatility in medicinal chemistry. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, making it suitable for various chemical transformations. These include nucleophilic substitution reactions, cross-coupling reactions, and condensation reactions, which are pivotal in constructing complex molecular architectures. The difluoromethyl group, in particular, is known for its ability to improve metabolic stability and binding affinity in drug candidates, a feature that has been extensively explored in recent years.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. 6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile has emerged as a key intermediate in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism and inflammatory pathways. For instance, studies have demonstrated its utility in generating pyridine-based inhibitors of kinases and other enzymes that play critical roles in disease progression. The amino and chloro substituents on the pyridine ring facilitate interactions with biological targets, enhancing the compound's potential as a pharmacophore.
One of the most compelling aspects of 6-amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile is its role in the development of next-generation antiviral agents. The structural motif of this compound has been incorporated into molecules designed to inhibit viral proteases and polymerases. The difluoromethyl group contributes to enhanced binding affinity by improving hydrophobic interactions with viral proteins, making it an attractive feature for drug design. Furthermore, modifications of this scaffold have led to compounds with promising antiviral activity against emerging pathogens.
The compound's significance extends beyond its role as an intermediate; it also serves as a building block for exploring novel chemical entities with therapeutic potential. Researchers have leveraged its reactivity to synthesize derivatives with improved pharmacokinetic properties. For example, incorporating additional functional groups such as carboxylic acids or alcohols can yield compounds with enhanced solubility and bioavailability. These derivatives are being evaluated for their efficacy in preclinical models, providing insights into their potential as drug candidates.
The synthesis of 6-amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile itself is an area of active research. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for academic and industrial applications. Catalytic processes, including transition-metal-catalyzed reactions, have been particularly useful in constructing the desired pyridine framework with high regioselectivity and yield. These advancements underscore the compound's importance as a synthetic precursor in modern drug discovery.
The growing interest in 6-amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile is also reflected in its increasing adoption across various pharmaceutical companies and research institutions. Collaborative efforts between academia and industry are driving innovation by exploring new applications and optimizing synthetic routes. This collaborative environment fosters rapid translation of laboratory discoveries into viable drug candidates, accelerating the pace of therapeutic development.
Future directions for research on 6-amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile include exploring its potential in modulating neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
In conclusion,6-amino-2-chloro-4-(difluoromethyl)pyridine-3-acetonitrile (CAS No. 1805099-77-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound,6-amino, chloro, difluoromethyl, and other key substituents will continue to play crucial roles in shaping the future of drug discovery.
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